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Compound of Interest |

4-Chloro-2-methylpyrazolo[1,5-
Compound Name:
ajpyrazine
CAS No.: 1314928-61-4
Cat. No.: B1455523

Executive Summary

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (CAS 1314928-61-4) is a critical bicyclic
heteroaromatic scaffold employed primarily in the discovery of small-molecule kinase inhibitors.
As a bioisostere of purines and quinazolines, it serves as a high-value intermediate for
synthesizing ATP-competitive inhibitors targeting Janus Kinases (JAK), Tropomyosin Receptor
Kinases (TRK), and Adenosine receptors. This guide details its chemical identity, validated
synthetic protocols, and application in medicinal chemistry.[1]

Chemical Identity & Properties
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Property Data

CAS Number 1314928-61-4

IUPAC Name 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
Molecular Formula C7HsCIN3

Molecular Weight 167.60 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DCM, Ethyl Acetate; limited

Solubility o
solubility in water
] ] 120-125 °C (Typical for this class, varies by
Melting Point )
purity)
2-8 °C, Inert atmosphere (Argon/Nitrogen),
Storage

desiccated

Synthetic Methodology

The synthesis of 4-chloro-2-methylpyrazolo[1,5-a]pyrazine is a multi-step process requiring
precise regiochemical control. The most robust route involves the construction of the
pyrazolo[1,5-a]pyrazine core via N-alkylation of an aminopyrazole followed by cyclization and
chlorination.

Retrosynthetic Analysis

The 4-chloro functionality is installed via nucleophilic aromatic substitution of a hydroxyl
(tautomeric oxo) group using a chlorinating agent. The bicyclic core is assembled by
condensing a 3-aminopyrazole derivative with a two-carbon electrophile.

Step-by-Step Protocol
Step 1. N-Alkylation of 3-Amino-5-methylpyrazole

» Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium
Carbonate (K2COs, 2.0 eq).
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e Solvent: DMF or Acetonitrile (anhydrous).
» Conditions: 60-80 °C, 4-6 hours.
e Mechanism: Sn2 attack by the pyrazole N1 nitrogen on the alkyl halide.

» Note: Regioselectivity is critical. 3-amino-5-methylpyrazole can alkylate at N1 or N2.
Conditions favoring the thermodynamic product (N1-alkylation) are preferred to ensure the
correct 2-methyl isomer in the final ring system.

Step 2: Cyclization to 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one
e Reagents: Sodium Ethoxide (NaOEt) in Ethanol or Sodium Hydride (NaH) in THF.

Conditions: Reflux (EtOH) or 0 °C to RT (THF), 2—4 hours.

Mechanism: Intramolecular nucleophilic acyl substitution. The exocyclic amine (NH2) attacks
the ester carbonyl, closing the pyrazine ring.

Workup: Acidification with HCI precipitates the product.

Yield: Typically 60—-75%.[2]

Step 3: Chlorination (The Key Transformation)

o Reagents: Phosphorus Oxychloride (POCIs, excess).

o Catalyst: N,N-Dimethylaniline (catalytic) or Pyridine.

o Conditions: Reflux (100-110 °C), 3—12 hours.

» Protocol:
o Suspend 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in neat POClIs (5-10 vol).
o Add base catalyst dropwise.

o Heat to reflux.[3] The solid will dissolve as the reaction proceeds (conversion of C=0 to C-
Cl).
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o Monitor by LC-MS (disappearance of mass M+1 = 150, appearance of M+1 = 168/170).

o Quenching (Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous
stirring. Maintain temperature <20 °C to prevent hydrolysis of the product.

o Neutralize with NaHCOs and extract with Dichloromethane (DCM).

» Safety: POCIs is highly corrosive and reacts violently with water. Perform quenching in a
fume hood behind a blast shield.

Reaction Workflow Diagram
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Figure 1: Synthetic workflow for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine from
commercially available precursors.

Medicinal Chemistry Applications

The 4-chloro-2-methylpyrazolo[1,5-a]pyrazine scaffold is a versatile "warhead" precursor.
The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution
(SnAr), allowing for the rapid generation of diverse libraries.

Functionalization Strategies[1][4][5][6]
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e SnAr Reactions: The C4-Cl bond is activated by the adjacent bridgehead nitrogen. It reacts
readily with primary and secondary amines, alkoxides, and thiols.

o Example: Reaction with morpholine or substituted anilines yields potent kinase inhibitors.

e Suzuki-Miyaura Coupling: The chloride can serve as an electrophile for Palladium-catalyzed
cross-coupling with aryl boronic acids, extending the aromatic system.

Target Classes

e JAK Inhibitors: The scaffold mimics the adenine core of ATP, fitting into the hinge region of
Janus Kinases.

» Adenosine Receptor Antagonists: Derivatives have shown high affinity for A2A receptors,
relevant in Parkinson's disease research.[4]

e TRK Inhibitors: Used in oncology to target NTRK gene fusion cancers.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral data should be
confirmed:

e 'H NMR (400 MHz, DMSO-de):

o 6 8.5-9.0 ppm (1H, d, Pyrazine H-6).

o

0 7.8-8.2 ppm (1H, d, Pyrazine H-7).

[¢]

0 6.5-7.0 ppm (1H, s, Pyrazole H-3).

[¢]

0 2.3-2.5 ppm (3H, s, Methyl group).

[e]

Note: The coupling constant (J) between H-6 and H-7 is characteristic of the pyrazine ring
(~4-5 Hz).

e LC-MS:

o ESI+ m/z: 168.02 (3°Cl) and 170.02 (3’Cl) in a 3:1 ratio.
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Safety & Handling

» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
e Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

o Reactivity: Stable under normal conditions but moisture-sensitive due to the potential
hydrolysis of the C-Cl bond over prolonged exposure to humid air. Store under inert gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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